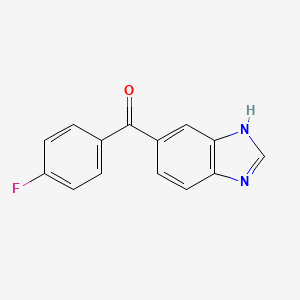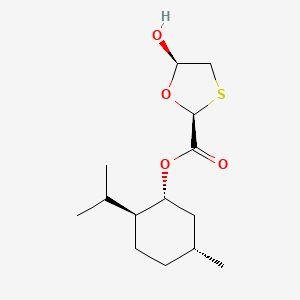
(-)-Butorphanol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Butorphanol-d6: is a deuterated form of (-)-Butorphanol, a synthetic opioid analgesic. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies. This compound is known for its analgesic properties and is used in both human and veterinary medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Butorphanol-d6 involves the incorporation of deuterium atoms into the butorphanol molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of butorphanol can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Butorphanol-d6 can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, alkyl groups.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Isotope Labeling: (-)-Butorphanol-d6 is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Pharmacokinetics: The deuterated form helps in studying the metabolic pathways and pharmacokinetics of butorphanol in the body.
Biology:
Metabolic Studies: Used in biological studies to understand the metabolism and biotransformation of butorphanol in living organisms.
Medicine:
Analgesic Research: this compound is used in research to develop and improve analgesic drugs, particularly in understanding the drug’s interaction with opioid receptors.
Industry:
Pharmaceutical Development: Utilized in the development and testing of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Butorphanol-d6 exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of dependence compared to other opioids.
Pathways Involved:
Opioid Receptor Binding: Binding to mu-opioid receptors leads to analgesia and euphoria.
Antagonism at Kappa Receptors: Reduces the risk of dysphoria and hallucinations associated with kappa receptor activation.
Comparaison Avec Des Composés Similaires
Butorphanol: The non-deuterated form of (-)-Butorphanol-d6, used as an analgesic in both human and veterinary medicine.
Nalbuphine: Another opioid analgesic with similar partial agonist and antagonist properties.
Pentazocine: An opioid analgesic with mixed agonist-antagonist activity.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique for use in isotope labeling studies and pharmacokinetic research.
Reduced Metabolic Rate: Deuterium substitution can lead to a reduced metabolic rate, providing longer-lasting effects and improved stability in biological systems.
Propriétés
Formule moléculaire |
C21H29NO2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
(1S,9R,10S)-17-(cyclobutylmethyl)-12,12,13,13,14,14-hexadeuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1/i1D2,2D2,8D2 |
Clé InChI |
IFKLAQQSCNILHL-RTNNCZJYSA-N |
SMILES isomérique |
[2H]C1(C[C@]2([C@H]3CC4=C([C@@]2(CCN3CC5CCC5)C(C1([2H])[2H])([2H])[2H])C=C(C=C4)O)O)[2H] |
SMILES canonique |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)










